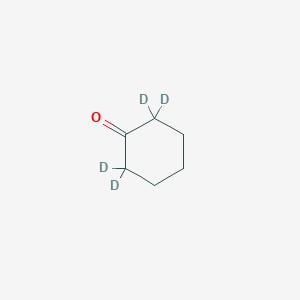

Cyclohexanone-2,2,6,6-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetradeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514639 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-03-7 | |

| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone-2,2,6,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Purity Assessment of Cyclohexanone 2,2,6,6 D4

Established Synthetic Routes for Deuterated Cyclohexanones

Several synthetic strategies have been developed for the preparation of deuterated cyclohexanones. These methods primarily focus on the exchange of hydrogen atoms for deuterium (B1214612) at the alpha positions to the carbonyl group.

Catalytic Hydrogen-Deuterium Exchange Reactions of Cyclohexanone (B45756)

One of the most common and effective methods for the synthesis of Cyclohexanone-2,2,6,6-d4 is through catalytic hydrogen-deuterium (H/D) exchange. This process involves the reaction of cyclohexanone with a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of a catalyst.

Transition metal catalysts are crucial for facilitating the H/D exchange reaction. Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂), also known as Adams' catalyst, are frequently used. These catalysts provide a surface for the activation of both the deuterium source and the C-H bonds of the cyclohexanone at the positions alpha to the carbonyl group. The catalytic cycle generally involves the dissociative chemisorption of deuterium on the metal surface and the subsequent stepwise replacement of hydrogen atoms with deuterium on the cyclohexanone molecule. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

The effectiveness of the deuteration is highly dependent on the reaction conditions. Key parameters such as temperature, pressure, and the choice of solvent are carefully controlled to maximize the deuterium incorporation and minimize side reactions.

| Parameter | Optimized Condition | Rationale |

| Temperature | Elevated temperatures | To increase the rate of H/D exchange. However, excessively high temperatures can lead to undesirable side reactions. |

| Pressure | Increased pressure of D₂ gas | To enhance the concentration of deuterium at the catalyst surface, thereby favoring the forward reaction. |

| Solvent | Deuterated solvents (e.g., D₂O) or aprotic solvents | To serve as the deuterium source and/or to provide a medium for the reaction without introducing unwanted protons. |

Careful optimization of these conditions is necessary to achieve a high degree of deuteration efficiently and selectively.

The purity of the reactants and the stability of the catalyst are critical for successful deuteration. Impurities present in the cyclohexanone or the deuterium source can act as catalyst poisons, significantly reducing the catalyst's activity. For instance, sulfur-containing compounds are known to deactivate noble metal catalysts.

Catalyst deactivation can also occur over time due to several factors, including sintering of the metal particles, fouling of the surface by reaction byproducts, or leaching of the active metal. This deactivation leads to a decrease in the rate and extent of deuteration. Therefore, using pure starting materials and robust catalysts, as well as optimizing reaction times, are important considerations to mitigate these effects.

Acid-Catalyzed Hydrogen/Deuterium Exchange with Deuterated Solvents (e.g., D₂O with DCl)

An alternative approach to deuteration is through acid-catalyzed H/D exchange. In this method, cyclohexanone is treated with a deuterated acid, such as deuterium chloride (DCl), dissolved in a deuterated solvent like D₂O. The acidic conditions facilitate the enolization of the cyclohexanone. The resulting enol intermediate can then readily exchange its vinylic proton with a deuteron (B1233211) from the solvent. Tautomerization back to the ketone form results in the incorporation of deuterium at the alpha position. This process can be repeated to achieve the desired level of deuteration at the 2 and 6 positions. The rate of exchange is dependent on the acid concentration and the temperature.

Reduction with Deuterated Reagents (e.g., NaBD₄)

While not a direct method for deuterating cyclohexanone itself, the use of deuterated reducing agents like sodium borodeuteride (NaBD₄) is a common strategy for synthesizing deuterated alcohols, which can then be oxidized to the corresponding deuterated ketones. For example, cyclohexanone can be reduced to cyclohexanol (B46403) using sodium borohydride. Subsequently, a deuterated version of cyclohexanol could potentially be synthesized and then oxidized to form deuterated cyclohexanone. However, for the specific synthesis of this compound, this would be a more indirect route compared to the direct exchange methods. The isotopic purity of the final product in such a multi-step synthesis would be contingent on the isotopic purity of the deuterated reagent and the efficiency of each reaction step.

Emerging Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have introduced sophisticated methods for the deuteration of organic molecules, moving beyond traditional acid- or base-catalyzed exchange reactions. nih.govresearchgate.net These emerging strategies, including electrochemical and biocatalytic approaches, offer potential for greater control, efficiency, and sustainability.

Electrochemical synthesis represents a promising frontier for the deuteration of ketones like cyclohexanone. This method utilizes an electric current to drive the reduction of a deuterium source, typically heavy water (D₂O) or a deuterated solvent, to generate deuterons or other reactive deuterium species at an electrode surface. These species can then react with the cyclohexanone molecule.

The mechanism for α-deuteration of a ketone involves the formation of an enolate intermediate. In an electrochemical cell, the cathode can be used to generate a basic environment locally, promoting the deprotonation of the α-carbons (the 2 and 6 positions) of cyclohexanone. The resulting enolate then reacts with the deuterons available in the electrolyte solution. By carefully controlling parameters such as electrode material, applied potential, and electrolyte composition, the reaction can be optimized for high isotopic incorporation. While the electrosynthesis of related compounds like cyclohexanone oxime has been demonstrated, the direct electrochemical deuteration of cyclohexanone is an area of active development. researchgate.netnih.govnih.govresearchgate.net

Table 1: Key Parameters in a Hypothetical Electrochemical Deuteration of Cyclohexanone

| Parameter | Description | Potential Impact on Deuteration |

| Cathode Material | The surface where reduction occurs (e.g., Platinum, Zinc, Copper). | Influences hydrogen/deuterium evolution overpotential and catalytic activity for enolate formation. |

| Deuterium Source | The provider of deuterium atoms (e.g., D₂O, deuterated methanol). | The concentration and purity of the source directly affect the maximum achievable isotopic enrichment. |

| Supporting Electrolyte | A salt that provides conductivity (e.g., LiClO₄, TBAPF₆). | Can influence the stability of the enolate and the efficiency of the electrochemical process. |

| Applied Potential/Current | The electrical driving force for the reaction. | Must be controlled to selectively reduce the deuterium source without causing undesired side reactions or decomposition of the cyclohexanone. |

| Solvent | The medium for the reaction. | An aprotic solvent is often preferred to minimize proton back-exchange. |

Biocatalysis offers a highly selective and environmentally benign approach to isotopic labeling. nih.gov Engineered ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, can be harnessed for deuteration. utexas.edunih.govresearchgate.net

The strategy for deuteration using KREDs typically involves the use of a deuterated cofactor, such as [4-²H]-nicotinamide adenine (B156593) dinucleotide ([4-²H]-NADH), which delivers a deuterium atom to the substrate. nih.gov While KREDs primarily act on the carbonyl carbon, they can be integrated into multi-step processes or used to catalyze hydrogen-deuterium exchange at α-positions under specific conditions. An enzyme could facilitate the formation of an enolate, which is then quenched by D₂O present in the reaction medium. The high stereoselectivity of enzymes offers the potential for precise isotopic labeling. nih.gov Advances in protein engineering allow for the modification of KREDs to enhance their stability, activity, and specificity for target molecules like cyclohexanone. nih.gov

Table 2: Components of a Biocatalytic System for Deuteration

| Component | Role in the System | Example |

| Engineered Ketoreductase (KRED) | The biocatalyst that facilitates the deuteration reaction. | A modified KRED from a species like Sporidiobolus salmonicolor. nih.gov |

| Deuterium Source | Provides the deuterium atoms for incorporation. | Heavy Water (D₂O). |

| Cofactor & Regeneration System | Transfers the deuterium from the source to the enzyme's active site. | NADH, with a regeneration system (e.g., a secondary enzyme and substrate) to continuously supply the deuterated form. nih.gov |

| Substrate | The molecule to be deuterated. | Cyclohexanone. |

| Buffer System | Maintains optimal pH for enzyme activity and stability. | Phosphate buffer prepared in D₂O. |

Assessment and Maintenance of Isotopic Purity in this compound

The utility of a deuterated compound is directly tied to its isotopic purity. nih.govresearchgate.net Therefore, strategies to prevent the loss of deuterium and accurate methods to quantify the level of incorporation are paramount.

Proton back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a proton from the surrounding environment. wikipedia.org For this compound, the deuterium atoms at the α-positions are susceptible to exchange, particularly in the presence of acid or base catalysts, which promote enolization. nih.govlibretexts.org

To maintain high isotopic purity, several precautions must be taken during synthesis, purification, and storage:

Anhydrous Conditions: The exclusion of water (H₂O) is critical. This is achieved by using thoroughly dried solvents and glassware and by handling reagents in a moisture-free environment. Any residual H₂O can serve as a proton source for back-exchange.

Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, prevents atmospheric moisture from entering the reaction vessel. This is especially important for reactions that are run over extended periods or at elevated temperatures.

pH Control: The rate of keto-enol tautomerism, the mechanism for exchange, is minimized at a neutral pH. wikipedia.org Therefore, avoiding strongly acidic or basic conditions during workup and purification is essential. If an acidic or basic reagent is required, it should be neutralized as quickly as possible. Aprotic solvents are often preferred to minimize the availability of exchangeable protons.

Determining the isotopic enrichment and purity of this compound requires precise analytical methods. rsc.org Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for assessing isotopic purity. rsc.orgnih.gov It can separate ions based on their mass-to-charge ratio with high precision. This compound will have a molecular weight approximately 4 mass units higher than unlabeled cyclohexanone. By analyzing the isotopic distribution of the molecular ion peak, one can quantify the percentage of d4, d3, d2, d1, and d0 species in the sample. nih.govresearchgate.net This method is highly sensitive and requires very little sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an inherently quantitative technique that provides detailed structural information. nih.gov

Proton (¹H) NMR: In a ¹H NMR spectrum of a highly enriched sample of this compound, the signals corresponding to the protons at the 2 and 6 positions would be significantly diminished or absent. The degree of deuteration can be estimated by comparing the integration of these signals to a non-exchangeable internal standard or other protons in the molecule. However, this is less accurate for very high levels of deuteration (>98%). sigmaaldrich.com

Deuterium (²H) NMR: A more direct and accurate method is ²H NMR spectroscopy. sigmaaldrich.commagritek.com This technique directly observes the deuterium nuclei. The spectrum would show a signal at the chemical shift corresponding to the 2 and 6 positions. The integrated intensity of this signal, when compared to a deuterated standard of known concentration, allows for precise quantification of the deuterium content. sigmaaldrich.com

Table 3: Comparison of Spectroscopic Techniques for Isotopic Purity Analysis

| Technique | Principle | Advantages | Limitations |

| High-Resolution Mass Spectrometry (HR-MS) | Measures the precise mass-to-charge ratio of ions, resolving different isotopologues. | High sensitivity, low sample consumption, provides distribution of all isotopologues (d0-d4). nih.govresearchgate.net | Does not typically provide information on the specific location of the deuterium atoms. |

| Proton (¹H) NMR | Measures the absence of proton signals at deuterated sites. | Provides structural confirmation, readily available instrument. | Lacks precision for very high isotopic enrichment (>98%). sigmaaldrich.com |

| Deuterium (²H) NMR | Directly measures the signal from deuterium nuclei. | Highly quantitative, directly confirms the location of deuterium. sigmaaldrich.com | Lower sensitivity than ¹H NMR, may require longer acquisition times. sigmaaldrich.commagritek.com |

Spectroscopic Characterization and Elucidation of Deuterium Effects on Cyclohexanone 2,2,6,6 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclohexanone-2,2,6,6-d4

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. The introduction of deuterium (B1214612) into cyclohexanone (B45756) profoundly influences the resulting NMR spectra, offering unique insights into the molecular structure and behavior.

The substitution of protons with deuterons at the 2, 2, 6, and 6 positions of cyclohexanone dramatically simplifies the ¹H NMR spectrum. The signals corresponding to these alpha-protons are absent, which reduces spectral crowding and simplifies the interpretation of the remaining proton signals at the 3, 4, and 5 positions. Furthermore, the presence of deuterium induces a slight upfield shift in the resonance of neighboring protons, a phenomenon known as the deuterium isotope effect.

In the ¹³C NMR spectrum, the most notable effect is on the signals of the deuterated carbons (C2 and C6). Due to the spin (I=1) of the deuterium nucleus, these carbon signals appear as triplets, in accordance with the 2nI+1 rule for spin-spin coupling. The carbon-deuterium coupling constants (JC-D) are also significantly smaller than the corresponding carbon-proton coupling constants (JC-H). The chemical shifts of all carbon atoms in the molecule experience a slight upfield shift due to the isotopic substitution.

Table 1: Comparison of ¹³C NMR Chemical Shifts for Cyclohexanone and this compound

| Carbon Position | Cyclohexanone (δ, ppm) | This compound (δ, ppm) | Multiplicity |

|---|---|---|---|

| C1 (C=O) | ~211.5 | ~211.0 | Singlet |

| C2, C6 | ~42.0 | ~41.3 | Triplet |

| C3, C5 | ~27.0 | ~26.7 | Singlet |

| C4 | ~25.0 | ~24.8 | Singlet |

Deuterium (²H) NMR spectroscopy serves as a direct and unambiguous method to confirm the successful and site-specific incorporation of deuterium. The ²H NMR spectrum of this compound will display a single resonance corresponding to the deuterium atoms at the C2 and C6 positions. The chemical shift of this signal is analogous to the ¹H chemical shift of the alpha-protons in the non-deuterated cyclohexanone. The presence of this specific signal, and the absence of any others, validates the regioselectivity of the labeling process. Furthermore, the integration of this peak can be used to determine the isotopic purity of the compound.

Deuterium labeling provides several advantages in advanced NMR studies. The greater mass of deuterium compared to protium (B1232500) results in a lower vibrational frequency for C-D bonds, which can lead to a reduction in vibrational noise and consequently, narrower spectral lines and enhanced resolution. This is particularly beneficial in studies of molecular interactions, such as protein-ligand binding. By selectively deuterating the ligand, the ¹H NMR spectrum of the complex is simplified, allowing for clearer observation of the signals from the protein and any remaining protons on the ligand. This "spectral editing" facilitates the identification of binding interfaces and the characterization of intermolecular forces.

A primary advantage of substituting protons with deuterons is the significant reduction in spin-spin splitting. The coupling constant between a deuteron (B1233211) and a proton (JH-D) is approximately one-sixth of the corresponding proton-proton coupling constant (JH-H) due to the smaller gyromagnetic ratio of deuterium. In this compound, the protons at the C3 and C5 positions are adjacent to the deuterated carbons. In the unlabeled compound, these protons would be split by the protons at C2 and C6. However, in the deuterated analog, this splitting is substantially minimized. The resulting signals for the H3 and H5 protons are much simpler, often appearing as broadened singlets, which greatly simplifies spectral analysis.

Infrared (IR) Spectroscopy of this compound

IR spectroscopy is a valuable technique for identifying functional groups and specific bonds within a molecule based on their characteristic vibrational frequencies.

The most distinct feature in the IR spectrum of this compound, when compared to its non-deuterated counterpart, is the appearance of absorption bands corresponding to carbon-deuterium (C-D) stretching vibrations. According to Hooke's Law, the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium is roughly twice as massive as protium, the C-D stretching vibrations occur at a significantly lower frequency than C-H stretches. While typical sp³ C-H stretching vibrations are found in the 2850-3000 cm⁻¹ region, the C-D stretching vibrations in this compound are observed in the 2100-2250 cm⁻¹ range. The presence of these characteristic bands provides definitive evidence of successful deuteration. The strong carbonyl (C=O) stretch, characteristic of a six-membered cyclic ketone, remains largely unaffected by the alpha-deuteration and is observed around its typical position of ~1715 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Cyclohexanone and this compound

| Vibrational Mode | Cyclohexanone (cm⁻¹) | This compound (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 (from C3, C4, C5) |

| C-D Stretch (sp³) | N/A | 2100-2250 |

| C=O Stretch | ~1715 | ~1715 |

Influence of Deuteration on Carbonyl Stretching Frequencies

The introduction of deuterium at the α-positions to the carbonyl group in this compound has a discernible effect on the carbonyl (C=O) stretching frequency observed in infrared (IR) spectroscopy. In undeuterated cyclohexanone, the characteristic strong absorption peak for the C=O stretch typically appears around 1715 cm⁻¹ bartleby.comlibretexts.org. For this compound, this frequency is expected to exhibit a slight shift to a lower wavenumber (a red-shift).

This phenomenon is primarily an indirect consequence of the isotopic substitution. While the deuterium atoms are not directly part of the carbonyl bond, their increased mass alters the vibrational coupling within the molecule. The vibrational energy of a bond is influenced by the masses of the atoms involved in the motion. Deuteration at the adjacent C-H bonds to C-D bonds increases the reduced mass of these groups. This change can subtly affect the electronic environment and vibrational modes coupled to the C=O stretch, resulting in a decrease in the stretching frequency. Studies on other deuterated polymers containing carbonyl groups have similarly reported red-shifts in the carbonyl stretching vibration frequency, attributing it to the combined effect of the larger reduced mass of the vibrational units and potential weak intra-chain interactions.

Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies

| Compound | Typical C=O Stretching Frequency (cm⁻¹) | Effect of Deuteration |

| Cyclohexanone | ~1715 bartleby.comlibretexts.org | N/A |

| This compound | Lower than 1715 | Red-shift |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a highly effective technique for confirming the incorporation of deuterium into a molecule. The most direct evidence is found by observing the shift in the molecular ion peak (M⁺). Undeuterated cyclohexanone has a molecular weight of approximately 98.14 g/mol nist.gov. The introduction of four deuterium atoms in place of four hydrogen atoms at the 2,2,6,6-positions results in this compound, which has a molecular weight of approximately 102.17 g/mol nih.govspectrabase.com.

In the mass spectrum, this difference is observed as a shift of the molecular ion peak by +4 m/z units. The presence of a prominent peak at m/z 102 instead of m/z 98 confirms the successful synthesis of the tetradeuterated compound. sigmaaldrich.com The isotopic purity, often expressed as atom % D, can also be quantified by analyzing the relative intensities of the peaks corresponding to the fully deuterated species (m/z 102) and any partially deuterated or undeuterated (m/z 98) species present in the sample. sigmaaldrich.com

Table 2: Molecular Ion Peak Data for Cyclohexanone and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |

| Cyclohexanone | C₆H₁₀O | 98.14 nist.gov | 98 |

| This compound | C₆H₆D₄O | 102.17 spectrabase.com | 102 |

Deuterium labeling is a powerful tool for elucidating the fragmentation mechanisms of organic compounds in a mass spectrometer. researchgate.net When the molecular ion of cyclohexanone fragments, it undergoes characteristic cleavage patterns, such as α-cleavage (cleavage of the bond adjacent to the carbonyl group). libretexts.org

In this compound, the deuterium atoms are located at the α-positions. Therefore, any fragmentation pathway involving these positions will produce fragment ions with masses that are shifted compared to the fragments from undeuterated cyclohexanone. For instance, α-cleavage of the C1-C2 bond would lead to the loss of a deuterated radical, allowing researchers to trace the original locations of atoms within the resulting fragment ions. The mass spectrum of undeuterated cyclohexanone shows major fragment peaks at m/z values such as 83 (M-15), 70, 55 (base peak), and 42. chegg.com By analyzing the corresponding fragments from this compound, the specific atoms lost during fragmentation can be identified. This method is invaluable for distinguishing between proposed fragmentation pathways and understanding complex rearrangement processes that may occur upon ionization. researchgate.netcas.cn

Table 3: Predicted Mass Shifts in Key Fragments of this compound

| Fragmentation Process | Key Fragment (from Cyclohexanone) | Fragment m/z (from Cyclohexanone) | Expected Fragment m/z (from this compound) | Rationale |

| α-cleavage & loss of C₂H₄O | C₄H₆⁺ | 55 | 58 | The lost fragment does not contain the deuterium labels from positions 2 and 6. |

| Loss of ethylene (retro-Diels-Alder type) | C₄H₆O⁺ | 70 | 74 | The resulting fragment retains the deuterated carbons. |

| α-cleavage & loss of CH₃ | C₅H₇O⁺ | 83 | 85 or 86 | Loss of a methyl group from position 3, 4, or 5; fragment retains deuterated positions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Deuteration Effects

Ketones like cyclohexanone exhibit a characteristic weak absorption band in the near-ultraviolet region of the electromagnetic spectrum, typically found between 270-300 nm. masterorganicchemistry.com This absorption is due to the n→π* (n-to-pi-star) electronic transition of the carbonyl group. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O double bond. masterorganicchemistry.comnih.gov

Table 4: Characteristics of the n→π Transition in Cyclohexanone*

| Spectroscopic Parameter | Description | Typical Value for Cyclohexanone | Expected Effect of 2,2,6,6-d4 Deuteration |

| λmax | Wavelength of Maximum Absorbance | ~280-290 nm | Negligible shift |

| ε (Molar Absorptivity) | Measure of light absorption intensity | Low (~15-25 L·mol⁻¹·cm⁻¹) | Minimal change |

| Transition Type | Electronic promotion | n→π* | No change |

| Vibrational Fine Structure | Coupling of electronic and vibrational transitions | Often visible | Minor alterations in spacing and intensity |

Mechanistic Investigations and Kinetic Isotope Effects Kie of Reactions Involving Cyclohexanone 2,2,6,6 D4

Role of Cyclohexanone-2,2,6,6-d4 as a Mechanistic Tracer

The strategic placement of deuterium (B1214612) at the α-positions of the cyclohexanone (B45756) ring allows chemists to use this compound as a mechanistic tracer. Since a carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond, comparing the reaction rates and product distributions of the deuterated versus the non-deuterated compound provides insight into the reaction's mechanism.

Specifically, this compound is used to determine whether the cleavage of an α-C-H bond is a critical part of the reaction's rate-determining step. If a significant difference in reaction rate is observed between cyclohexanone and this compound, it strongly suggests that the α-C-H bond is broken during the slowest step of the reaction. This technique has been applied to various reactions, including oxidations, reductions, and enolizations, to distinguish between proposed mechanistic pathways. For instance, its use in oxidation reactions has helped confirm that the reaction proceeds through the enol form and that the abstraction of an α-hydrogen is the rate-limiting event rsc.orgnih.gov.

Quantification of Kinetic Isotope Effects (KIE) using this compound

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction using the light isotopologue (kH) to the rate constant of the same reaction using the heavy isotopologue (kD). The use of this compound allows for the precise measurement of both primary and secondary deuterium isotope effects.

A primary deuterium isotope effect is observed when the C-D bond is cleaved during the rate-determining step of a reaction. The magnitude of the KIE (kH/kD) is typically greater than 1, indicating a slower reaction for the deuterated compound. This is because the C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to reach the transition state for bond cleavage.

In the palladium(II)-catalyzed aerobic dehydrogenation of cyclohexanone to cyclohexenone, a significant primary KIE was measured. The reaction with standard cyclohexanone was found to be 2.9 (± 0.27) times faster than the reaction with this compound nih.gov. This large KIE value provides strong evidence that the cleavage of the α-C-H bond is the rate-determining step in this specific oxidation process nih.gov. It is important to note that in some systems, the apparent existence of a primary isotope effect can be misleading if the reagents are not in isotopic equilibrium, as isotope effects in the preceding enolization process can alter the enol content of the solution rsc.org.

Secondary deuterium isotope effects occur when the deuterium substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the hybridization and vibrational environment of the deuterated carbon atom between the reactant and the transition state or product.

The fundamental reason for the kinetic isotope effect is the difference in bond strength between the C-H and C-D bonds. The C-D bond is approximately 1.2 kcal/mol (5 kJ/mol) stronger than the C-H bond. This difference is due to the lower zero-point vibrational energy of the heavier C-D bond compared to the C-H bond.

For a reaction to occur where this bond is broken, energy must be supplied to overcome an activation barrier. Because the C-D bond starts at a lower energy level, more energy is required to reach the transition state for bond cleavage compared to the C-H bond. This results in a higher activation energy for the deuterated compound and, consequently, a slower reaction rate. The measurement of a significant primary KIE, as seen in the oxidation of this compound, directly reflects this difference in bond energy and confirms that the C-H/C-D bond is being cleaved in the rate-limiting step of the reaction nih.gov.

Applications in Specific Reaction Types

This compound is a valuable tool for studying the mechanisms of oxidation reactions. The aerobic dehydrogenation of cyclohexanone to cyclohexenone, catalyzed by a palladium complex, serves as a clear example.

Kinetic studies were performed by independently measuring the initial reaction rates for both cyclohexanone and this compound under identical conditions. The results demonstrated a clear rate difference, which was used to calculate the KIE.

| Substrate | Relative Initial Rate | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Cyclohexanone | 2.9 | 2.9 (± 0.27) |

| This compound | 1.0 |

The data shows that the rate of reaction for the non-deuterated cyclohexanone is nearly three times faster than for this compound nih.gov. This finding was crucial in establishing that the cleavage of the α-C-H bond is the rate-determining step in the conversion of cyclohexanone to cyclohexenone in this catalytic system nih.gov. Further oxidation of cyclohexanone can lead to a variety of mono- and di-acids, such as adipic acid and levulinic acid, depending on the catalyst used researchgate.net. The use of deuterated substrates in these more complex reaction pathways can help to unravel the subsequent steps involved in ring-opening and further oxidation.

Oxidation Reactions of this compound

Formation of Cyclohexane-1,2-dione and Adipic Acid Derivatives

The oxidation of cyclohexanone is a commercially significant process, notably in the production of adipic acid, a precursor to Nylon-6,6. nih.govmdpi.com The mechanism of this oxidation often proceeds through intermediates such as Cyclohexane-1,2-dione. researchgate.net Studies involving deuterated cyclohexanone have been instrumental in understanding the initial steps of this oxidation.

The oxidation is understood to be initiated by the formation of an enol or enolate, a step where the C-H bonds at the alpha-positions (2- and 6-positions) are broken. Using this compound allows researchers to probe the significance of this enolization step. A significant KIE is observed when the α-C-H (or α-C-D) bond cleavage is the rate-determining step.

In one study on the aerobic dehydrogenation of cyclohexanone to cyclohexenone, a precursor step to further oxidation, the use of cyclohexanone-d4 demonstrated a primary KIE of 2.9 ± 0.27. nih.gov This value indicates that the cleavage of the α-C-H bond is indeed the rate-determining step in the conversion to the enone. nih.gov The reaction rates for cyclohexanone-d4 and the fully deuterated cyclohexanone-d10 were nearly identical, confirming that the cleavage of the β-hydrogen is not rate-limiting. nih.gov

| Substrate | Relative Initial Rate | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Cyclohexanone (d0) | 2.9 | - |

| This compound | 1.0 | 2.9 ± 0.27 |

| Cyclohexanone-d10 | ~1.0 | ~2.9 (relative to d0) |

Data derived from studies on Pd(DMSO)2(TFA)2-catalyzed aerobic dehydrogenation. nih.gov

Reduction Reactions of this compound

The reduction of cyclohexanone and its derivatives is a fundamental reaction that produces cyclohexanols. The stereochemical outcome of this reduction is of significant interest, and this compound serves as a probe to understand the underlying mechanisms.

Stereoselective Formation of Cyclohexanol-2,2,6,6-d4

The reduction of a substituted cyclohexanone can yield two diastereomeric alcohols, termed axial and equatorial, depending on the trajectory of the hydride attack on the carbonyl carbon. The stereoselectivity is governed by a balance of factors, including steric hindrance and electronic effects. Theories such as "steric approach control," which favors attack from the less hindered equatorial face to produce the axial alcohol, and "product development control," which favors the formation of the more stable equatorial alcohol, are often invoked. gatech.edu Using this compound does not change the steric environment significantly but can be used in competitive reactions or detailed spectroscopic analysis to confirm reaction pathways. For instance, stereoselective reduction of a cyclohexanone derivative with sodium borohydride has been shown to yield a single diastereomer of the corresponding cyclohexanol (B46403). nih.gov

Studies with Metal Hydride Reducing Agents

Metal hydrides like Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reagents for cyclohexanone reduction. researchgate.net The stereoselectivity of these reductions can be highly dependent on the specific hydride agent, the substrate, and the solvent used. gatech.eduresearchgate.net For example, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol unexpectedly produces predominantly the axial alcohol, a result that challenges some existing paradigms. researchgate.net While direct KIE studies using this compound with metal hydrides are less common for probing the C-H bond at the carbonyl carbon (as it is not broken), the deuterated substrate is valuable for tracking the fate of the alpha-positions during the reaction and for subsequent spectroscopic characterization of the product, Cyclohexanol-2,2,6,6-d4.

| Reducing Agent | Solvent | trans-Alcohol (Axial OH) : cis-Alcohol (Equatorial OH) |

|---|---|---|

| NaBH₄ | Methanol | 88 : 12 |

| NaBH₄ | 2-Propanol | 42 : 58 |

| LiAlH₄ | Diethyl Ether | 48 : 52 |

| LiAlH₄ | THF | 50 : 50 |

Illustrative data showing the influence of reagent and solvent on stereoselectivity. researchgate.net

Enzyme-Catalyzed Reductions and Isotope Effects

Enzymes, such as dehydrogenases, can catalyze the reduction of ketones with high stereoselectivity. The use of isotopically labeled substrates is a powerful technique to investigate the mechanisms of these biocatalytic reactions. scispace.commdpi.com By comparing the reaction rates of this compound with its non-deuterated counterpart, secondary KIEs can be measured. These effects arise from changes in hybridization at the alpha-carbon (from sp² in the ketone to sp³ in the alcohol) and provide insight into the transition state structure.

Furthermore, multiple isotope effect studies can distinguish between stepwise and concerted mechanisms. scispace.com For instance, in a reaction involving both a hydride transfer (which can be probed with a primary KIE) and a change at the alpha-carbon, comparing the KIE for the singly and doubly labeled substrates can reveal whether the two processes are linked in a single, concerted step. scispace.com

Catalytic Hydrogen Reduction on Metal Films

The hydrogenation of cyclohexanone can also be achieved using hydrogen gas and a metal catalyst, such as platinum (Pt) or Pt-Sn alloys. princeton.edu On a Pt(111) surface, cyclohexanol is the sole product at temperatures below 400 K. princeton.edu At higher temperatures, dehydration and further reduction can occur, yielding cyclohexene and cyclohexane (B81311). princeton.edu The deuteration in this compound would be primarily used to study exchange reactions on the metal surface. It allows researchers to determine if the C-D bonds at the alpha-positions are activated and undergo exchange with H₂ or surface hydrides during the primary hydrogenation of the carbonyl group. Such studies are critical for developing a detailed picture of the surface chemistry involved in heterogeneous catalysis.

Nucleophilic Substitution Reactions of this compound

While the primary reaction of ketones is nucleophilic addition to the carbonyl carbon, related substitution reactions can be studied using derivatives. For instance, the reactions of cyclohexanone acetals bearing a leaving group at the alpha-position proceed through an oxocarbenium ion intermediate. nih.gov The stereoselectivity of the subsequent nucleophilic attack is influenced by factors described in models like the Felkin-Anh model, which considers steric and electronic interactions. nih.gov

In this context, this compound could be used to measure secondary KIEs. The C-D bonds are not broken, but the change in hybridization at the adjacent carbon (C1) from sp² to sp³ during the reaction can be subtly influenced by the isotopic substitution at C2 and C6. A KIE value different from unity would suggest that the vibrational modes of the C-D bonds are altered in the transition state compared to the ground state, providing clues about the transition state's structure and the degree of bond formation/breaking.

An in-depth analysis of the deuterated ketone, this compound, reveals its utility in probing complex chemical reaction mechanisms. This article focuses on the mechanistic investigations and kinetic isotope effects observed in reactions involving this isotopically labeled compound, specifically its behavior in hydrogen-deuterium exchange reactions and during high-temperature pyrolysis and combustion.

4 Hydrogen-Deuterium Exchange Reactions of this compound

The substitution of hydrogen atoms with deuterium at the alpha-positions of the carbonyl group in this compound makes it an excellent substrate for studying the dynamics of proton transfer and related catalytic processes.

1 Catalyzed Exchange Processes and Rate Dependence

The exchange of deuterium atoms in this compound with protons from a solvent like water is a process that can be significantly accelerated by catalysts. Studies have utilized this compound to disentangle substrate isotope effects from solvent isotope effects by measuring exchange rates in mixed H₂O/D₂O solutions nih.gov.

Kinetic studies of the hydrogen-deuterium exchange reaction, catalyzed by various proline derivatives in aqueous solutions, have been conducted to understand structure-activity relationships, which are vital for rational catalyst design nih.govmit.edu. The rate of deuterium incorporation into standard cyclohexanone (and the corresponding proton incorporation into the deuterated version) can be monitored by ¹H NMR spectroscopy mit.edu.

Research has shown that the catalytic activity is highly dependent on the structure of the catalyst and the pH (or pD for deuterated solvents) of the solution. For instance, in phosphate-buffered D₂O, the catalytic activity of fluorinated proline derivatives was found to increase in the order: trans-4-fluoroproline < cis-4-fluoroproline < 4,4-difluoroproline nih.govmit.edu. The rate of exchange catalyzed by 4,4-difluoroproline at a pD of approximately 7.4 is about 100 times greater than that for unmodified proline mit.edu. The pD-rate profiles for these reactions typically show a maximum rate at a pD value close to the pKa of the specific proline catalyst being used mit.edu.

The rates of exchange for the α-deuterium atoms of this compound ([D₄]cyclohexanone) versus the α-hydrogen atoms of normal cyclohexanone ([D₀]cyclohexanone) have been measured to determine primary kinetic isotope effects (KIE). In one study of Pd-catalyzed aerobic dehydrogenation, normal cyclohexanone was observed to react 2.9 times faster than this compound, indicating a primary KIE for the cleavage of the α-C-H/D bond nih.gov.

Table 1: Relative Catalytic Activity of Proline Derivatives in H/D Exchange of Cyclohexanone

| Catalyst | Relative Activity Order (in phosphate-buffered D₂O) | Note |

|---|---|---|

| trans-4-fluoroproline | 1 (Lowest) | pKa 9.7 mit.edu |

| cis-4-fluoroproline | 2 | >2-fold more active than the trans isomer; pKa 9.7 nih.govmit.edu |

| 4,4-difluoroproline | 3 (Highest) | pKa 7.8 mit.edu |

2 Role of Keto-Enol Tautomerism in Isotopic Exchange

The mechanism underlying the hydrogen-deuterium exchange at the α-carbon positions of cyclohexanone is fundamentally governed by keto-enol tautomerism oregonstate.edulibretexts.orgopenstax.org. Tautomers are constitutional isomers that readily interconvert, distinguished by a different location of an atom or group libretexts.orgopenstax.org. In this case, the keto form (cyclohexanone) exists in equilibrium with its enol form (cyclohex-1-en-1-ol) oregonstate.eduyoutube.com.

Although the equilibrium heavily favors the keto form (cyclohexanone contains only about 0.0001% of its enol tautomer at room temperature), the enol is a crucial, reactive intermediate for the isotopic exchange openstax.orgresearchgate.net. The exchange process is effectively catalyzed by both acids and bases oregonstate.eduopenstax.org.

Base-Catalyzed Exchange : A base removes a deuteron (B1233211) from one of the α-carbons (positions 2 or 6) of this compound. This creates a resonance-stabilized enolate ion. If this enolate ion is then protonated on the oxygen by a proton from the solvent (e.g., H₂O), it forms the enol. More directly for exchange, if the enolate is protonated at the α-carbon, the keto form is regenerated, but with a hydrogen atom now in place of a deuterium atom openstax.org.

Acid-Catalyzed Exchange : An acid protonates the carbonyl oxygen, creating a resonance-stabilized cation. A base (like a water molecule) can then remove a deuteron from the α-carbon, forming a C=C double bond and resulting in the neutral enol tautomer oregonstate.eduopenstax.org. This enol can then be deuterated at the oxygen by the D₂O solvent and subsequently revert to the keto form by transferring the new deuterium to the alpha-carbon. The reverse process with H₂O leads to H-D exchange.

The polarization of the C=O double bond makes the α-protons (or deuterons) more acidic than they would be in a simple hydrocarbon, facilitating their removal by a base oregonstate.edu. The pKa of cyclohexanone's α-proton is about 25, making it significantly more acidic than the allylic protons in cyclohexene (pKa ≈ 43) oregonstate.edu. This acidity is central to the formation of the enolate intermediate required for the exchange reaction.

5 Thermal Pyrolysis and Combustion Studies of this compound

The study of the high-temperature behavior of this compound provides insights into the fundamental pathways of molecular decomposition and energy release, with implications for biofuel combustion and soot formation.

1 Investigation of Isomerization and Fragmentation Pathways

Thermal decomposition studies of cyclohexanone, typically conducted at temperatures up to 1200 K in flash-pyrolysis microreactors, reveal that the molecule undergoes a variety of competing reaction pathways that open up almost simultaneously osti.govnih.gov. The use of a deuterated analogue like this compound can help elucidate these complex mechanisms by tracing the fate of the deuterium atoms in the various fragmentation products.

The primary pathways identified through techniques like photoionization mass spectroscopy and matrix infrared absorption spectroscopy include osti.govnih.gov:

Isomerization to Enol : The initial step is often the isomerization of cyclohexanone to its enol form, cyclohexen-1-ol osti.govnih.gov.

Retro-Diels-Alder Cleavage : The enol intermediate can then undergo a retro-Diels-Alder reaction, fragmenting into ethene (CH₂=CH₂) and 1-buten-3-one-2-yl (CH₂=C(OH)–CH=CH₂) osti.govnih.gov.

Further Isomerization : The 1-buten-3-one-2-yl can further isomerize to the more stable methyl vinyl ketone (MVK) osti.govnih.gov.

Molecular dynamics simulations have confirmed that the main consumption pathway for cyclohexanone during pyrolysis is ring-opening, primarily through α-cleavage researchgate.net.

Table 2: Major Products Identified in the Thermal Pyrolysis of Cyclohexanone at 1200 K

| Compound Name | Chemical Formula | Note |

|---|---|---|

| Cyclohexen-1-ol | C₆H₉OH | Initial isomerization product osti.govnih.gov |

| Ethene | C₂H₄ | Fragmentation product osti.govnih.gov |

| Methyl vinyl ketone (MVK) | CH₃CO–CH=CH₂ | Isomerization product of a fragment osti.govnih.gov |

| Carbon monoxide | CO | Fragmentation product nih.gov |

| Ketene | CH₂=C=O | Fragmentation product nih.gov |

| 1,3-Butadiene | CH₂=CH–CH=CH₂ | Fragmentation product nih.gov |

| Acetylene | HC≡CH | Fragmentation product nih.gov |

2 Mechanistic Insights into Soot Abatement with Cyclohexanone Derivatives

Cyclohexanone has been identified as a potential second-generation biofuel, making the study of its combustion characteristics, including soot formation, highly relevant researchgate.net. Oxygenated fuels like cyclohexanone can influence the chemistry of combustion in ways that may reduce the formation of soot, which is primarily composed of carbonaceous nanoparticles.

Soot formation is a complex process involving the growth of polycyclic aromatic hydrocarbons (PAHs). The structure of the fuel plays a critical role. Studies on cyclohexane flames have shown that the rapid dehydrogenation of the cycloalkane ring leads to the early formation of benzene, a key precursor to soot researchgate.net. The reaction proceeds through cyclohexene and cyclohexadiene intermediates researchgate.net.

The presence of the oxygen atom in cyclohexanone provides alternative reaction pathways that can disrupt soot formation mechanisms. The fragmentation of cyclohexanone produces smaller oxygenated species and hydrocarbons nih.gov. These oxygenated fragments can lead to the formation of CO and CO₂, reducing the amount of carbon available to form soot precursors. Furthermore, radicals such as OH, which are important in the oxidation of soot precursors, can be influenced by the combustion of oxygenates mdpi.com. While direct studies on soot abatement using this compound are not prominent, the use of such isotopic tracers is a standard method to follow the complex reaction networks and determine which fragments of the original fuel molecule contribute to the formation of soot versus being fully oxidized.

Advanced Research Applications of Cyclohexanone 2,2,6,6 D4

Analytical Chemistry and Internal Standards

In analytical chemistry, the primary challenge is to achieve accurate and reproducible quantification of a target analyte within a complex matrix. Isotopically labeled compounds like Cyclohexanone-2,2,6,6-d4 are considered the gold standard for internal standards in mass spectrometry-based methods because they co-elute with the analyte and experience similar effects of sample preparation and ionization, thereby correcting for variations in the analytical process.

Application in Gas Chromatography-Mass Spectrometry (GC/MS) for Quantification and Calibration

This compound is an ideal internal standard for the quantification of cyclohexanone (B45756) and related volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS). dnacih.com During sample preparation and injection, any loss of the target analyte is mirrored by a proportional loss of the deuterated internal standard.

An internal standard procedure is crucial for accurate quantification. dnacih.com A known amount of this compound is added to every sample, calibrator, and quality control sample. The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) ions for both the analyte (cyclohexanone) and the internal standard (this compound). The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. reddit.com This ratiometric measurement corrects for variability in injection volume, ionization efficiency, and detection, leading to significantly improved precision and accuracy. researchgate.net For example, in the analysis of cyclohexanone in air samples, vapors are collected, desorbed with a solvent like carbon disulfide, and then analyzed by GC, where an internal standard is essential for reliable results. dnacih.com

Table 1: GC/MS Parameters for Cyclohexanone Analysis This interactive table provides typical parameters for GC analysis of cyclohexanone, a context where this compound would be used as an internal standard.

| Parameter | Example Value | Purpose |

| Column | 10-ft x 1/8-in. stainless steel, 20% SP2100, 0.1% CW 1500 on 100/120 Supelcoport | Separates cyclohexanone from other compounds in the sample. dnacih.com |

| Injection Mode | Split | Prevents column overloading by injecting only a portion of the sample. |

| Injection Temp | 250°C | Ensures rapid volatilization of the sample. |

| Oven Temp | 40°C (Isothermal) | Controls the separation of compounds based on their boiling points. |

| Carrier Gas | Helium | Transports the sample through the GC column. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Detects and quantifies the compounds as they elute from the column. dnacih.com |

Role in Liquid Chromatography-Mass Spectrometry (LC/MS) Methods

The utility of this compound extends to Liquid Chromatography-Mass Spectrometry (LC/MS), a technique often used for less volatile or thermally sensitive compounds. In studies analyzing the products of chemical reactions, such as the self-condensation of cyclohexanone, LC/MS is employed to identify and quantify various oligomerization products in a complex mixture. researchgate.net The addition of this compound as an internal standard is critical in these analyses. It co-elutes with any unlabeled cyclohexanone remaining in the sample and compensates for matrix effects—a phenomenon where other components in the sample suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. By comparing the analyte signal to the stable signal of the co-eluting labeled standard, these matrix effects can be effectively normalized.

Utilization in System Suitability Testing for Chromatographic Analyses

System Suitability Testing (SST) is a mandatory part of chromatographic methods used to ensure the analytical system is performing adequately for the intended analysis. thermofisher.com SST verifies that factors such as resolution, column efficiency, and reproducibility are within acceptable limits before analyzing actual samples. thermofisher.com A standard solution containing the analyte of interest and a stable, non-interfering compound is repeatedly injected.

This compound can be a component of an SST solution for methods analyzing cyclohexanone. By injecting this solution, analysts can monitor key performance indicators. The retention time of this compound should be highly consistent across injections, confirming the stability of the chromatographic flow rate. The peak shape and response provide a measure of the system's efficiency and sensitivity. If the SST results fail to meet predefined criteria, the sequence is stopped, preventing the waste of valuable samples on a system that is not performing correctly. thermofisher.com

Tracer Studies in Biological Systems

Isotopically labeled compounds are invaluable for tracing the fate of molecules in complex biological systems. Because the deuterium (B1214612) label does not alter the parent molecule's biological activity, this compound can be administered to an organism to study its metabolic pathways and pharmacokinetic properties without introducing confounding biological effects.

Elucidation of Metabolic Pathways and Compound Transformation

When this compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. nih.gov Researchers can track its transformation by analyzing biological samples (e.g., plasma, urine) for metabolites that retain the deuterium label. For instance, a known metabolic pathway for cyclohexanone is its reduction to cyclohexanol (B46403). In a study using the deuterated tracer, the detection of deuterated cyclohexanol would confirm this biotransformation and allow for its quantification. researchgate.net This approach is unequivocal, as the mass shift clearly distinguishes the administered compound and its metabolites from any endogenous (naturally occurring) cyclohexanone or cyclohexanol, enabling precise pathway elucidation.

Table 2: Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value | Reference |

| Chemical Formula | C₆D₄H₆O | |

| Molecular Weight | 102.17 g/mol | nih.gov |

| CAS Number | 1006-03-7 | nih.gov |

| Density | 0.986 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 153 °C | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -47 °C | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift vs. Unlabeled | M+4 | sigmaaldrich.comsigmaaldrich.com |

Application in Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic studies investigate how an organism affects a substance, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Using this compound as a tracer is fundamental to these studies. After administration, the concentration of the labeled compound and its labeled metabolites can be measured over time in various biological compartments, such as blood, plasma, and different tissues.

This data allows for the determination of key pharmacokinetic parameters:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The reversible transfer of the compound from the bloodstream into various tissues.

Metabolism: The conversion of the parent compound into metabolites.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.

By using mass spectrometry to specifically detect the deuterium-labeled molecules, researchers can obtain clear and accurate data on the ADME profile of cyclohexanone, which is essential for understanding its behavior in a biological system. nih.gov

Catalysis Research

The presence of deuterium in this compound allows researchers to probe and manipulate chemical reactions in ways not possible with its non-deuterated counterpart.

Development of Deuterated Solvents and Reagents for Industrial Applications

Deuterated compounds are critical in various industrial sectors, primarily for analytical purposes and as building blocks in chemical synthesis. While not typically used as a bulk industrial solvent, this compound functions as a crucial deuterated reagent and internal standard for analytical techniques. The broader industrial applications of deuterated reagents include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated solvents are essential in NMR analysis to avoid proton signals that would obscure the signals of the compound being analyzed. This is a standard quality control and research method in the pharmaceutical, chemical, and materials science industries.

Active Pharmaceutical Ingredients (APIs) : Deuterium-labeled compounds are used as building blocks in the synthesis of deuterated drugs. The substitution of hydrogen with deuterium can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties.

Organic Light-Emitting Diodes (OLEDs) : In materials science, deuteration of organic compounds can enhance the stability and longevity of OLEDs, which are used in modern displays and lighting.

This compound serves as a specific precursor for creating more complex deuterated molecules intended for these applications.

Understanding Catalytic Mechanisms (e.g., in Oxidation of Cyclohexane (B81311) to Cyclohexanone)

Isotopically labeled molecules like this compound are powerful tools for elucidating reaction mechanisms in catalysis. By substituting hydrogen with deuterium, researchers can study the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

A key application of this principle is in studying dehydrogenation reactions. For instance, in the Pd(DMSO)2(TFA)2-catalyzed dehydrogenation of cyclohexanone, isotopically labeled substrates are used to determine the site of C-H bond cleavage. mdpi.com By comparing the initial reaction rates of unlabeled cyclohexanone with its deuterated analogues, researchers can pinpoint which specific hydrogen atoms are removed during the key catalytic step. mdpi.com A significant difference in reaction rates (a large KIE) indicates that the C-H (or C-D) bond at that position is broken during the slowest step of the reaction, providing critical insight into the catalyst's mode of action. mdpi.com This mechanistic understanding is vital for designing more efficient and selective catalysts for important industrial processes like the oxidation of cyclohexane to cyclohexanone. mdpi.comnih.gov

Stereoselective Synthesis of Cyclohexanes via Annulation Strategies

Information regarding the specific use of this compound in the stereoselective synthesis of cyclohexanes via annulation strategies is not available in the provided search results.

Material Science and Polymer Synthesis

The incorporation of deuterium into polymers can significantly alter their physical properties. This compound is a key starting material for synthesizing specific deuterated polymers, enabling detailed investigations into these isotope effects.

Synthesis of Selectively Deuterated Poly(ε-caprolactone)s

Selectively deuterated poly(ε-caprolactone) (PCL), a biocompatible and biodegradable polymer, is synthesized using deuterated monomers. researchgate.netsigmaaldrich.comresearchgate.net The synthesis pathway for the deuterated ε-caprolactone monomer involves the Baeyer-Villiger oxidation of a correspondingly deuterated cyclohexanone precursor.

The process adapts the established industrial route for standard ε-caprolactone production. By starting with this compound, the resulting ε-caprolactone monomer will carry the deuterium labels at specific positions. This labeled monomer is then used in ring-opening polymerization to produce PCL with deuterium atoms located precisely where they were on the initial cyclohexanone ring. This method allows for the creation of polymers with varying levels of deuteration, which is essential for studying isotope effects on polymer structure and properties. researchgate.netsigmaaldrich.com

Investigation of Isotope Effects on Crystal Structures and Polymer Properties

The selective deuteration of PCL, made possible by precursors like this compound, has profound and measurable effects on the polymer's material properties. researchgate.netsigmaaldrich.comresearchgate.net Scientific investigations have revealed several key changes that correlate with the level of deuteration:

Crystal Lattice and Volume : X-ray diffraction studies show that deuteration leads to a contraction of the polymer's crystal lattice and a reduction in its volume compared to the standard protiated PCL. researchgate.netsigmaaldrich.com This volume isotope effect is primarily attributed to the shorter average length and lower anharmonicity of the C-D bond compared to the C-H bond. researchgate.netsigmaaldrich.com

Melting Temperature : Deuterated PCLs exhibit lower melting temperatures (Tm) than their hydrogenated counterparts. researchgate.netsigmaaldrich.com This phenomenon is linked to weaker intermolecular interactions in the deuterated polymers. The decrease in melting point is generally proportional to the degree of deuteration. researchgate.netsigmaaldrich.com

Spectroscopic Properties : Fourier-transform infrared (FTIR) spectroscopy clearly shows the effect of deuteration. There are significant red-shifts (shifts to lower frequency) in the stretching and bending frequencies of C-D bonds compared to C-H bonds, which is a direct consequence of the heavier mass of deuterium. researchgate.netsigmaaldrich.com

These findings are crucial for advancing the fundamental understanding of isotope effects in polymeric materials and provide a pathway for designing polymers with finely tuned properties for specific applications. researchgate.netsigmaaldrich.com

| Property | Observation upon Deuteration | Rationale |

| Crystal Lattice Volume | Decreases | Shorter C-D bond length and lower anharmonicity compared to C-H bond. researchgate.netsigmaaldrich.com |

| Melting Temperature (Tm) | Decreases | Weaker intermolecular interactions in the deuterated polymer. researchgate.netsigmaaldrich.com |

| FTIR C-D Frequencies | Red-shifted | Increased reduced mass of the C-D oscillator compared to C-H. researchgate.netsigmaaldrich.com |

Future Directions and Emerging Research Avenues for Cyclohexanone 2,2,6,6 D4

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Positional Selectivity

The synthesis of selectively deuterated compounds like Cyclohexanone-2,2,6,6-d4 is fundamental to their application. Future research will prioritize the development of more efficient, sustainable, and highly selective synthetic routes. Current methods often rely on hydrogen-deuterium (H/D) exchange reactions, which can sometimes lack precise control.

Emerging strategies are focusing on catalyst design and the use of greener reagents. For instance, the use of secondary amines like pyrrolidine as catalysts for H/D exchange in carbonyl compounds with D₂O as the deuterium (B1214612) source presents a cost-effective and simple method. nih.gov This approach has shown high deuterium incorporation (up to 99%) and tolerance for various functional groups. nih.gov Superacid-catalyzed α-deuteration of ketones using D₂O is another promising avenue, offering high efficiency and compatibility with bioactive molecules. rsc.org

Furthermore, photochemical methods for deuterium labeling are gaining traction as a sustainable alternative. rsc.org These methods often operate under mild conditions and can allow for late-stage deuteration of complex structures. rsc.org Electrochemical approaches also offer a green alternative, avoiding transition metal catalysts and toxic deuterated reagents by using heavy water as the deuterium source. sciopen.comxmu.edu.cnxmu.edu.cn

The development of catalysts that can achieve positional selectivity is a key area of future research. This would enable the synthesis of specifically labeled isotopologues of cyclohexanone (B45756) beyond the α-positions, providing more nuanced tools for mechanistic studies. Research into organocatalyzed deuteration processes using D₂O under mild conditions is expected to yield methods with excellent deuterium incorporation in a variety of ketones. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Pyrrolidine-catalyzed H/D Exchange | Simple, cost-effective, uses D₂O | High deuterium incorporation, broad functional group tolerance nih.gov |

| Superacid-catalyzed α-deuteration | High efficiency, uses D₂O | Excellent functional group compatibility, applicable to bioactive molecules rsc.org |

| Photochemical Deuteration | Mild conditions, visible-light induced | Sustainable, allows for late-stage deuteration rsc.org |

| Electrochemical Dehalogenative Deuteration | Avoids transition metals and toxic reagents | Environmentally friendly, uses heavy water as deuterium source sciopen.comxmu.edu.cnxmu.edu.cn |

| Organocatalysis | Metal-free, mild conditions | High deuterium incorporation, good functional group tolerance researchgate.net |

Integration into Advanced in situ Spectroscopic Techniques for Real-time Mechanistic Insight

Isotopic labeling is a cornerstone of mechanistic studies in chemistry. nih.gov this compound is particularly valuable for probing reactions involving the α-carbon. The future will see its increased integration with advanced in situ spectroscopic techniques to provide real-time mechanistic insights.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can monitor reaction progress and identify transient intermediates. The presence of deuterium in this compound provides a distinct spectroscopic handle. For example, in ¹H NMR, the absence of signals at the α-positions simplifies spectra and allows for clearer observation of changes at other positions. Conversely, ²H NMR can directly probe the fate of the deuterium atoms.

The application of stable isotope labeling provides crucial information about metabolic flux and the structure of metabolic pathways and networks. nih.govresearchgate.net While often applied in metabolomics, these principles are transferable to reaction mechanism studies in synthetic chemistry. By using this compound, chemists can trace the movement of deuterium atoms throughout a reaction, providing direct evidence for proposed mechanisms. This is especially powerful for complex reactions where multiple pathways may be operative.

Future research will likely involve the use of more sophisticated multidimensional NMR techniques and hyphenated methods, such as LC-MS with isotopically labeled standards, to unravel intricate reaction networks. acs.org The combination of experimental kinetic isotope effects (KIEs) with these spectroscopic methods will offer a powerful dual approach to understanding reaction mechanisms. digitellinc.com

Broader Applications in Complex Multi-Component Reaction Systems and Cascade Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient synthetic strategies. nih.govbeilstein-journals.org Deuterated reagents are increasingly being used in MCRs to produce deuterium-labeled products, which can have applications in drug discovery due to improved metabolic stability. nih.govresearchgate.netnih.govarizona.edu

The use of this compound in MCRs can serve two main purposes. Firstly, it can be a building block to generate libraries of deuterated compounds with potential pharmaceutical applications. The deuterium at the α-position can block metabolic oxidation at that site, potentially leading to drugs with improved pharmacokinetic profiles. nih.govresearchgate.netnih.govarizona.edu

Secondly, and perhaps more fundamentally from a chemical perspective, this compound can be a powerful tool to elucidate the mechanisms of complex MCRs and cascade reactions. researchgate.net By tracking the position of the deuterium atoms in the final products and any intermediates, researchers can gain a deeper understanding of the bond-forming and bond-breaking steps involved. This is particularly important in cascade reactions where multiple transformations occur in a sequential manner, often with the formation of short-lived intermediates. mdpi.com

Future research will likely explore the use of this compound in a wider range of MCRs and cascade reactions to both synthesize novel deuterated molecules and to shed light on the intricate mechanisms of these complex transformations.

Computational Chemistry and Machine Learning for Predictive Modeling of Deuterium Effects and Reactivity

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. princeton.edu In the context of this compound, computational methods are crucial for modeling the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org

Theoretical calculations can be used to predict the magnitude of the KIE for a proposed reaction mechanism. nih.govethz.ch By comparing the calculated KIE with experimentally determined values, researchers can gain confidence in their proposed transition state structures and reaction pathways. princeton.edu Future advancements in computational methods, including quantum mechanical approaches, will allow for even more accurate predictions of KIEs in complex enzymatic and chemical systems. nih.gov

The burgeoning field of machine learning (ML) is also poised to make significant contributions. nih.govacs.org ML models can be trained on large datasets of reaction data to predict reaction outcomes, including activation barriers and product distributions. nih.gov In the future, it is conceivable that ML models could be developed to specifically predict the effects of isotopic substitution on reaction rates and selectivities. This would enable the in silico screening of deuterated compounds like this compound in various reactions, accelerating the discovery of new applications and the design of more efficient synthetic routes.

Furthermore, ML can be combined with computational chemistry in what is known as Δ-machine learning to improve the accuracy of predictions. rsc.org This approach uses ML to predict a correction to a lower-level, less computationally expensive calculation, thereby achieving high accuracy at a fraction of the computational cost. Such methods could be invaluable for studying the reactivity of deuterated compounds in complex systems.

| Computational Approach | Application to this compound | Future Outlook |

| Quantum Mechanical Calculations | Prediction of kinetic isotope effects (KIEs) for reaction mechanism elucidation. nih.gov | Increased accuracy in predicting KIEs for complex systems. |

| Machine Learning (ML) | Predictive modeling of reactivity and the effects of deuteration on reaction outcomes. | In silico screening of deuterated compounds for new applications. nih.gov |

| Δ-Machine Learning | High-accuracy prediction of reaction barriers and properties at reduced computational cost. rsc.org | Accelerated discovery and design of reactions involving deuterated molecules. |

Q & A

Q. What is the significance of the isotopic labeling in Cyclohexanone-2,2,6,6-d4, and how does it influence spectroscopic studies?

this compound is deuterated at the 2,2,6,6 positions, replacing hydrogen with deuterium. This isotopic labeling reduces vibrational noise in NMR spectra, enhancing resolution for studying molecular interactions or reaction mechanisms. Deuterium’s lower spin quantum number (I=1) compared to hydrogen (I=½) also minimizes splitting in NMR signals, making it invaluable for tracking hydrogen/deuterium exchange in kinetic studies .

Q. What analytical methods are recommended for detecting and quantifying this compound in photocatalytic oxidation studies?

High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC–MS) are standard methods. HPLC provides precise quantification of reaction products, while GC–MS confirms structural identity through fragmentation patterns. For example, in photocatalytic oxidation experiments, HPLC measured cyclohexanone production rates with >99% selectivity, validated by GC–MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid inhalation of vapors (S23 safety code) and use fume hoods. While acute toxicity data are limited, IARC classifies cyclohexanone derivatives as Group 3 (not carcinogenic to humans). However, mutagenicity studies in mice suggest potential genotoxic effects at high doses, necessitating protective gloves and eyewear .

Advanced Research Questions

Q. How can experimental design address contradictions in thermodynamic data for Cyclohexanone derivatives?

Discrepancies in enthalpy of formation (ΔfH°liquid) values (e.g., -276.1 vs. -254 kJ/mol) arise from measurement techniques (e.g., calorimetry vs. computational models). To resolve conflicts, use standardized methods like combustion calorimetry and cross-validate with computational chemistry (e.g., DFT). Reference datasets from authoritative sources (e.g., NIST) to ensure consistency .

Q. What methodological framework optimizes photocatalytic oxidation of Cyclohexanol to this compound?

A three-level factorial design evaluates light intensity and reaction time as variables. Kinetic modeling (e.g., power/exponential functions) predicts cyclohexanone production rates, validated by statistical parameters (R² > 0.99, RMS < 0.05). Radical scavengers (e.g., TEMPO) confirm mechanistic pathways, showing suppressed yields when hydroxyl radicals are quenched .

Q. How do radical scavengers elucidate the mechanism of H₂O₂ activation in cyclohexanol oxidation?

Adding hydroquinone or TEMPO inhibits cyclohexanone formation, implicating radical intermediates. For example, TEMPO reduces cyclohexanone yields by 70% in Zn-POM-catalyzed reactions, suggesting a radical chain mechanism involving W-peroxo species. Electron paramagnetic resonance (EPR) can further identify transient radicals .

Q. What strategies improve selectivity in catalytic hydrogenation of nitrocyclohexane to this compound?

Catalyst choice (e.g., Co/SiO₂ vs. Pd/SWCNTs) and reaction conditions (temperature, solvent) critically influence selectivity. Co/SiO₂ achieves 88% selectivity at 4% conversion, while Pd/SWCNTs reach 95% selectivity for cyclohexanone oxime. Tuning metal-support interactions and optimizing H₂ pressure can enhance both conversion and selectivity .

Q. How are phase equilibria data used to model cyclohexanone separation in industrial processes?

Vapor-liquid equilibrium (VLE) data for cyclohexanone/cyclohexanol mixtures inform distillation column design. For example, the UNIQUAC model predicts azeotropic behavior, requiring extractive distillation with solvents like 1,2-dichloroethane. NIST’s TRC database provides validated thermodynamic parameters for simulation .

Q. What in vivo assays assess the mutagenic potential of Cyclohexanone derivatives?

The mammalian bone marrow micronucleus test detects chromosomal aberrations. Mice exposed to cyclohexanone (500 mg/kg) show micronuclei formation in polychromatic erythrocytes, with dose-dependent increases. Olive oil solvents and positive controls (e.g., mitomycin C) ensure assay reliability .

Methodological Considerations

- Statistical Validation : Use R², adjusted R², and error metrics (RMS, MAE) to evaluate model accuracy in kinetic studies .